molecular formula C6H5BrN4O B2959940 3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 68510-69-0

3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No. B2959940
CAS RN: 68510-69-0
M. Wt: 229.037
InChI Key: ZWIANYIFPLJVMF-UHFFFAOYSA-N
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Description

“3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical compound with the molecular weight of 229.04 . It has been used in the synthesis of novel CDK2 inhibitors .


Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C6H5BrN4O/c1-11-5 (7)3-4 (10-11)6 (12)9-2-8-3/h2H,1H3, (H,8,9,12) .


Chemical Reactions Analysis

This compound has been used in the synthesis of novel CDK2 inhibitors . The molecular docking study was used to evaluate the binding mode between C03, C09 and C10 and TRKA .


Physical And Chemical Properties Analysis

The compound is a powder with a purity of 95%. It is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrazolopyrimidine Derivatives

    Studies have explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their biological activities. For instance, pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential as therapeutic agents (Rahmouni et al., 2016).

  • Antimicrobial Applications

    Compounds based on pyrazolo[3,4-d]pyrimidine structures have been incorporated into materials like polyurethane varnish and printing ink paste, demonstrating significant antimicrobial effects (El‐Wahab et al., 2015).

  • Anti-Inflammatory and Ulcerogenic Activity

    Certain pyrazolo[1,5-a]pyrimidin-7-ones have been identified as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that do not exhibit ulcerogenic activity, highlighting their potential for safer therapeutic applications (Auzzi et al., 1983).

Anticancer Agents and Kinase Inhibitors

  • mTOR Inhibitors as Anticancer Agents: The synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and their evaluation as anticancer agents have been detailed. These compounds exhibit significant activity against various cancer cell lines through mechanisms such as mTOR inhibition, providing insights into novel therapeutic strategies (Reddy et al., 2014).

Antiviral Applications and CNS Disorders

  • Design and Discovery of Antiherpetics

    The development of pyrazolo[1,5-a]pyridines as novel antiherpetics underscores the versatile therapeutic potential of pyrazolo[4,3-d]pyrimidin-7-one derivatives. These compounds are synthesized to allow rapid analog synthesis, aiming at antiviral applications (Johns et al., 2003).

  • PDE9A Inhibitors for Cognitive Disorders

    The design and discovery of specific PDE9A inhibitors, such as PF-04447943, illustrate the application of pyrazolo[3,4-d]pyrimidine derivatives in addressing central nervous system (CNS) disorders, including cognitive impairments. These inhibitors show promise in enhancing cGMP signaling in the brain, potentially offering new avenues for treating cognitive disorders (Verhoest et al., 2012).

Mechanism of Action

The compound has been found to inhibit CDK2, which is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-11-5(7)3-4(10-11)6(12)9-2-8-3/h2H,1H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIANYIFPLJVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=N1)C(=O)NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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